1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17185274
InChI: InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole

CAS No.:

Cat. No.: VC17185274

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole
Standard InChI InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2
Standard InChI Key WPWDDHUQPQBDGV-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1C=C2)N3C=CN=C3

Introduction

Chemical Identity and Structural Characterization

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole (IUPAC name: 1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole) is a bicyclic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. Its structure features a norbornene moiety (bicyclo[2.2.1]hept-5-ene) fused to an imidazole ring at the 1-position, conferring both rigidity and electronic diversity. The canonical SMILES string C1C2CC(C1C=C2)N3C=CN=C3 delineates the connectivity of the bicyclic system (C1C2CC(C1C=C2)) and the imidazole ring (N3C=CN=C3).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
IUPAC Name1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole
InChI KeyWPWDDHUQPQBDGV-UHFFFAOYSA-N
PubChem CID12051465

The bicyclo[2.2.1]hept-5-ene scaffold introduces steric constraints and electron-rich double bonds, while the imidazole ring contributes π-conjugation and coordination sites. This combination likely influences reactivity, solubility, and intermolecular interactions.

Structural and Computational Analysis

Computational studies offer insights into the compound’s electronic and steric profile. The norbornene moiety imposes a boat-like conformation, restricting rotational freedom and enhancing thermal stability. Density functional theory (DFT) calculations on similar systems predict moderate dipole moments (~3–4 D) due to the imidazole’s electron-rich nature . The LogP value, estimated at 1.19–1.50, suggests moderate hydrophobicity, aligning with trends in bicyclic compounds .

Table 2: Computational Descriptors of Analogous Compounds

CompoundTPSA (Ų)LogPH-Bond AcceptorsH-Bond Donors
Bicyclo[2.2.1]hept-5-en-2-ylmethanol20.231.1911
4-(Norbornenyl)-1-methylimidazole28.031.4220

The imidazole ring’s nitrogen atoms (TPSA ≈ 28–35 Ų) enhance solubility in polar solvents and potential for hydrogen bonding . These traits are critical for applications in catalysis or supramolecular chemistry.

Research Gaps and Future Directions

Despite its structural promise, experimental data on 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole are sparse. Key unanswered questions include:

  • Synthetic Optimization: Developing regioselective methods for imidazole attachment.

  • Thermal Stability: Assessing decomposition temperatures and compatibility with high-temperature processes.

  • Biological Activity: Screening for antimicrobial, anticancer, or enzyme-inhibitory effects.

  • Coordination Behavior: Investigating metal-binding kinetics and catalytic efficiency.

Comparative studies with methylated analogs (e.g., 4-(norbornenyl)-1-methylimidazole, PubChem CID 91704254) could elucidate the impact of substituents on reactivity .

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